molecular formula C17H27N3O3S B4670756 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide

3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide

Cat. No. B4670756
M. Wt: 353.5 g/mol
InChI Key: OSNYXERBLPYAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is a chemical compound that belongs to the class of sulfonamides. It is a potential drug candidate that has been studied for its therapeutic applications. In

Scientific Research Applications

3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, HIV, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties and to inhibit the replication of HIV.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, as well as anti-cancer and anti-HIV properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide. One direction is to further study its mechanism of action to better understand how it works in the body. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, research could focus on developing more efficient synthesis methods for this compound. Finally, more studies could be conducted to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is a potential drug candidate that has been studied for its therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and analgesic properties, as well as anti-cancer and anti-HIV properties. Further research is needed to better understand its mechanism of action and to explore its potential use in the treatment of other diseases.

properties

IUPAC Name

3,3-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)13-16(21)18-14-5-7-15(8-6-14)24(22,23)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYXERBLPYAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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